molecular formula C20H20N4O3S B2386829 2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1171181-69-3

2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2386829
CAS No.: 1171181-69-3
M. Wt: 396.47
InChI Key: GFWUCKVTKJJTDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzylthio group, a furan ring, a pyrazolo[3,4-b]pyridine ring, and an acetamide group. These functional groups could potentially confer a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings containing atoms of at least two different elements. These rings often confer stability and unique reactivity to the molecule. The presence of nitrogen in the rings also suggests potential for hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the benzylthio group could participate in displacement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups suggests it might have some solubility in polar solvents .

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-24-20-18(14(10-16(25)22-20)15-8-5-9-27-15)19(23-24)21-17(26)12-28-11-13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,25)(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUCKVTKJJTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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